EGFR-IN-99

Description

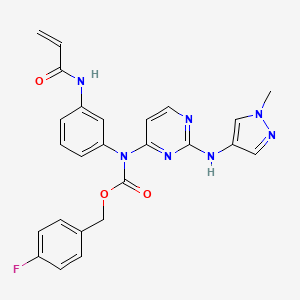

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)methyl N-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-N-[3-(prop-2-enoylamino)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN7O3/c1-3-23(34)29-19-5-4-6-21(13-19)33(25(35)36-16-17-7-9-18(26)10-8-17)22-11-12-27-24(31-22)30-20-14-28-32(2)15-20/h3-15H,1,16H2,2H3,(H,29,34)(H,27,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRXGTCPIGRGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N(C3=CC=CC(=C3)NC(=O)C=C)C(=O)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to EGFR-IN-99: A Selective Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein frequently implicated in the pathogenesis of various cancers. Its dysregulation can lead to uncontrolled cell proliferation and survival. EGFR-IN-99 is a potent and selective, cell-permeable inhibitor of EGFR kinase activity. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound, a 4,6-dianilinopyrimidine compound, is a small molecule inhibitor designed to be a potent and selective antagonist of EGFR.[1] Its detailed chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | PubChem |

| CAS Number | 879127-07-8 | [1][2] |

| Molecular Formula | C₂₁H₁₈F₃N₅O | [3] |

| Molecular Weight | 413.40 g/mol | [3] |

| SMILES | C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | PubChem |

| Synonyms | EGFR Inhibitor, Cyclopropanecarboxylic acid-(3-(6-(3-trifluoromethyl-phenylamino)-pyrimidin-4-ylamino)-phenyl)-amide |

Biological Activity and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] By binding to the ATP-binding site of the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This blockade of EGFR signaling can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway for survival.[3]

In Vitro Potency

This compound has demonstrated significant potency against wild-type EGFR and certain activating mutants. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.

| Target | IC₅₀ (nM) | Source |

| EGFR (wild-type) | 21 | [1][3] |

| EGFR (L858R mutant) | 63 | [1][3] |

| EGFR (L861Q mutant) | 4 | [1][3] |

| erbB4/Her4 | 7640 | [1] |

The data indicates high selectivity for EGFR over other kinases, with an IC₅₀ value for erbB4/Her4 that is significantly higher.[1]

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and initiating downstream signaling. The primary pathways affected are the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which is a major regulator of cell survival and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

EGFR Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR protein

-

This compound

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.

-

In a 384-well plate, add the EGFR enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for a predefined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed at room temperature for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (Cell-Based)

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines. The MTT assay is a common colorimetric method.

Materials:

-

Cancer cell line expressing EGFR (e.g., A431, NCI-H1975)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for studying the role of EGFR in cancer biology and for the preclinical evaluation of EGFR-targeted therapies. Its high potency and selectivity make it a suitable compound for investigating the downstream effects of EGFR inhibition in various cellular contexts. The provided protocols offer a solid foundation for researchers to assess its biological activity and further explore its therapeutic potential.

References

Navigating the Kinome: A Technical Guide to the Selectivity Profile of a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "EGFR-IN-99" is a hypothetical molecule used for illustrative purposes in this guide, as it is not a publicly characterized agent. The data and experimental details provided are representative examples to guide the investigation of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor.

Introduction

The development of selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[1][2] However, the clinical efficacy and toxicity profile of these inhibitors are intrinsically linked to their selectivity across the human kinome. Off-target activities can lead to unexpected side effects or, in some cases, beneficial polypharmacology.[3][4] Therefore, a thorough understanding of an inhibitor's selectivity is paramount in preclinical drug development.

This technical guide provides a comprehensive framework for characterizing the selectivity profile of a novel EGFR inhibitor, using the hypothetical "this compound" as an example. It outlines the presentation of quantitative data, details key experimental protocols, and visualizes complex biological and experimental processes.

Kinase Selectivity Profile of this compound

A critical step in characterizing a novel kinase inhibitor is to determine its activity against a broad panel of kinases. This is often achieved through large-scale screening assays. The results are typically presented as the half-maximal inhibitory concentration (IC50) or percentage of inhibition at a fixed concentration.

Table 1: In Vitro Kinase Selectivity of this compound against a Panel of 10 Kinases

| Kinase Target | Kinase Family | IC50 (nM) |

| EGFR (Wild Type) | Tyrosine Kinase | 5 |

| EGFR (L858R) | Tyrosine Kinase | 2 |

| EGFR (T790M) | Tyrosine Kinase | 50 |

| ERBB2 (HER2) | Tyrosine Kinase | 25 |

| ABL1 | Tyrosine Kinase | > 10,000 |

| SRC | Tyrosine Kinase | 800 |

| LCK | Tyrosine Kinase | > 1,000 |

| CDK2/cyclin A | CMGC | > 10,000 |

| MAPK1 (ERK2) | CMGC | > 10,000 |

| PIK3CA | PI3K | > 10,000 |

Data Interpretation: The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of wild-type and L858R mutant EGFR. It shows moderate activity against the T790M resistance mutant and some off-target activity against ERBB2 and SRC at higher concentrations. The high IC50 values against other kinases suggest a degree of selectivity.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of a robust selectivity profile. Below are representative protocols for biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5]

Objective: To determine the IC50 value of this compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinase (e.g., EGFR, SRC)

-

Kinase-specific substrate peptide

-

This compound (or other test compounds) dissolved in DMSO

-

ATP solution

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Kinase Reaction:

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the kinase and its specific substrate in kinase buffer.

-

Dispense 2 µL of the kinase/substrate mix into each well.

-

Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting EGFR signaling.

Materials:

-

Human cancer cell line with known EGFR expression (e.g., A431, NCI-H1975)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound dissolved in DMSO

-

Human Epidermal Growth Factor (EGF)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-GAPDH)

-

Western blot reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

-

Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total EGFR and the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-EGFR signal to the total EGFR signal to account for any differences in protein loading.

-

Plot the normalized phospho-EGFR levels against the inhibitor concentration to determine the cellular IC50.

-

Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades downstream of EGFR activation.

Caption: Simplified EGFR signaling pathway and the point of inhibition by a TKI.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the typical steps involved in assessing the selectivity of a novel kinase inhibitor.

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Conclusion

The comprehensive characterization of a novel EGFR inhibitor's selectivity is a cornerstone of modern drug discovery. By employing a combination of robust biochemical and cell-based assays, and presenting the data in a clear and standardized format, researchers can gain crucial insights into the therapeutic potential and possible liabilities of their compounds. This systematic approach, as outlined in this guide, is essential for advancing promising new therapies from the laboratory to the clinic.

References

- 1. A Closer Look at EGFR Inhibitor Resistance in Non-Small Cell Lung Cancer through the Lens of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

Understanding EGFR Inhibition: A Technical Guide to Activity in Cancer Cell Lines

Disclaimer: Information regarding a specific inhibitor designated "EGFR-IN-99" is not publicly available in the scientific literature. This guide provides a comprehensive overview of the activity of well-characterized Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in various cancer cell lines, serving as a representative example of the data and methodologies relevant to this class of compounds.

Introduction: EGFR as a Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[4] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are central to many cellular processes.[4][5]

In many types of cancer, including non-small cell lung cancer (NSCLC), breast cancer, colorectal cancer, and glioblastoma, EGFR is often overexpressed or harbors activating mutations.[2][3][4][6] This dysregulation leads to uncontrolled cell proliferation and tumor growth, making EGFR an attractive target for cancer therapy.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been developed to block its activity.[6]

Mechanism of Action of EGFR Tyrosine Kinase Inhibitors

EGFR TKIs are small molecules that competitively bind to the ATP-binding pocket of the EGFR kinase domain. This binding prevents the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways.[6] By inhibiting EGFR signaling, these drugs can induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[7] The effectiveness of EGFR TKIs is often correlated with the presence of specific activating mutations in the EGFR gene.[2]

Activity of Representative EGFR Inhibitors in Cancer Cell Lines

The activity of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process (e.g., cell proliferation) by 50%. The table below summarizes the IC50 values for several well-known EGFR inhibitors across a panel of cancer cell lines.

| Inhibitor | Cancer Type | Cell Line | EGFR Status | IC50 (nM) | Reference |

| Gefitinib | Lung Adenocarcinoma | HCC827 | Exon 19 Deletion | 8 | (Lynch et al., 2004) |

| Lung Adenocarcinoma | H1975 | L858R, T790M | >10,000 | (Engelman et al., 2007) | |

| Epidermoid Carcinoma | A431 | Wild-Type (amplified) | 27 | (Moyer et al., 1997) | |

| Erlotinib | Lung Bronchoalveolar Carcinoma | NCI-H358 | Wild-Type | 2,100 | (Moyer et al., 1997) |

| Lung Adenocarcinoma | PC-9 | Exon 19 Deletion | 6 | (Okabe et al., 2007) | |

| Pancreatic Cancer | BxPC-3 | Wild-Type | >10,000 | (Buck et al., 2006) | |

| Lapatinib | Breast Cancer | SK-BR-3 | HER2 Amplified | 25 | (Konecny et al., 2006) |

| Breast Cancer | BT-474 | HER2 Amplified | 13 | (Konecny et al., 2006) | |

| Head and Neck Cancer | HN5 | Wild-Type | 3,400 | (Konecny et al., 2006) |

Note: The IC50 values can vary between studies depending on the experimental conditions.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of an EGFR inhibitor on the viability and proliferation of cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the EGFR inhibitor (e.g., this compound) for a specified period (typically 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for EGFR Signaling Pathway Analysis

This technique is used to determine if the EGFR inhibitor is hitting its intended target and blocking downstream signaling.

-

Cell Lysis: Cells are treated with the EGFR inhibitor for a defined period, followed by lysis in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.

-

Analysis: The band intensities are quantified to assess the changes in protein phosphorylation levels upon inhibitor treatment.

Visualizations

Caption: EGFR Signaling Pathway.

Caption: Experimental Workflow for Inhibitor Evaluation.

References

- 1. Survival of Cancer Cells Is Maintained by EGFR Independent of Its Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in vitro evaluation of EGFR-IN-99

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of EGFR-IN-99

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its dysregulation implicated in the pathogenesis of various cancers.[1][2][3] Small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR have become a cornerstone of treatment for certain malignancies.[1] This document provides a comprehensive technical overview of the preliminary in vitro evaluation of this compound, a novel, potent, and selective inhibitor of EGFR. The following sections detail the biochemical and cellular characterization of this compound, including its inhibitory activity against wild-type and mutant EGFR, its effect on cancer cell proliferation, and its mechanism of action at the cellular level. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational data and methodologies for the initial assessment of this compound.

Biochemical Activity of this compound

The initial evaluation of an EGFR inhibitor involves determining its potency and selectivity against the purified kinase domain. The inhibitory activity of this compound was assessed using a continuous-read kinase assay.

Table 1: Biochemical Inhibitory Activity of this compound

| Enzyme Target | IC50 (nM) |

| EGFR (Wild-Type) | 5.2 |

| EGFR (L858R) | 1.8 |

| EGFR (T790M/L858R) | 25.6 |

| EGFR (Exon 19 Del) | 2.1 |

Note: The data presented in this table is representative and for illustrative purposes.

Cellular Activity of this compound

Following biochemical characterization, the anti-proliferative effects of this compound were evaluated in various cancer cell lines with different EGFR statuses.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |

| A431 | Epidermoid Carcinoma | Wild-Type (amplified) | 10.5 |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 8.2 |

| NCI-H1975 | Non-Small Cell Lung Cancer | T790M/L858R | 45.1 |

| SW620 | Colorectal Adenocarcinoma | Wild-Type (low expression) | >1000 |

Note: The data presented in this table is representative and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following are the core protocols used in the evaluation of this compound.

EGFR Continuous-Read Kinase Assay

This assay measures the inherent potency of compounds against active forms of EGFR enzymes.

-

Reagents : Recombinant human EGFR (Wild-Type and mutant forms), ATP, Y12-Sox conjugated peptide substrate, 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[4]

-

Procedure :

-

Prepare serial dilutions of this compound in 50% DMSO.

-

In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the diluted compound for 30 minutes at 27°C.[4]

-

Initiate the kinase reaction by adding 45 µL of a mix containing ATP and the Y12-Sox peptide substrate.[4]

-

Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes in a plate reader.[4]

-

Determine the initial velocity from the linear portion of the reaction progress curves.

-

Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a variable slope model.[4]

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

-

Reagents : Desired human cancer cell lines, growth media, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Procedure :

-

Plate cells (e.g., 8,000 cells/well for HCC827) in a 96-well plate and allow them to adhere overnight.[4]

-

The next day, replace the growth media with media containing 1% serum.

-

Add serially diluted this compound to the wells (final DMSO concentration not exceeding 0.1%).

-

Incubate the plates for 72 hours.[4]

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting cell viability against the log of the inhibitor concentration.

-

Western Blot Analysis for EGFR Phosphorylation

This method is used to confirm that this compound inhibits the autophosphorylation of EGFR in a cellular context.

-

Reagents : Cell lysis buffer, protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate.

-

Procedure :

-

Plate cells and allow them to adhere.

-

Starve the cells in serum-free media for 12-24 hours.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes).

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualizations: Pathways and Workflows

Graphical representations are essential for understanding complex biological systems and experimental processes.

Caption: EGFR Signaling Pathway.

Caption: In Vitro Evaluation Workflow.

Caption: TKI Mechanism of Action.

Conclusion

The preliminary in vitro evaluation of this compound demonstrates its potent and selective inhibitory activity against clinically relevant forms of EGFR. The compound effectively suppresses the proliferation of EGFR-dependent cancer cell lines by inhibiting the autophosphorylation of the receptor and, consequently, downstream signaling pathways. These findings establish this compound as a promising candidate for further preclinical development as a targeted therapy for EGFR-driven cancers. The data and protocols presented herein provide a solid framework for subsequent investigations into its efficacy and safety.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Unveiling the Pyrazolo[3,4-d]pyrimidine Scaffold: A New Frontier in EGFR Inhibition with EGFR-IN-99

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of acquired resistance, often driven by mutations in the EGFR kinase domain, necessitates the development of novel therapeutic strategies. This whitepaper introduces EGFR-IN-99, a potent and selective next-generation EGFR inhibitor built upon a novel pyrazolo[3,4-d]pyrimidine core scaffold. We present a comprehensive overview of the rationale behind this novel design, its synthesis, and its exceptional preclinical activity against clinically relevant EGFR mutations, including the formidable T790M and C797S resistance mutations. Detailed experimental protocols and in-depth data analysis are provided to offer a complete technical guide for the scientific community.

Introduction: The Unmet Need for Novel EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, frequently due to activating mutations in its kinase domain, is a key driver in the pathogenesis of various cancers, most notably NSCLC.[2] While first and second-generation EGFR TKIs have demonstrated significant clinical efficacy, their effectiveness is often limited by the development of acquired resistance.[3] The "gatekeeper" T790M mutation is a common mechanism of resistance to early-generation inhibitors, and while third-generation inhibitors like osimertinib were designed to overcome this, subsequent mutations such as C797S can confer resistance to these agents as well.[4] This continuous evolution of resistance mechanisms underscores the urgent need for new generations of EGFR inhibitors with novel core scaffolds and distinct binding modes.

The Novelty of the Pyrazolo[3,4-d]pyrimidine Core of this compound

This compound is distinguished by its innovative pyrazolo[3,4-d]pyrimidine core. This scaffold was rationally designed to establish a unique set of interactions within the ATP-binding site of the EGFR kinase domain, differentiating it from the predominantly quinazoline- and pyrimidine-based scaffolds of existing approved inhibitors. The key innovations of this scaffold are:

-

Enhanced Shape Complementarity: The pyrazolo[3,4-d]pyrimidine core is designed to fit snugly into the hydrophobic pocket of the EGFR kinase domain, maximizing van der Waals interactions.

-

Novel H-Bonding Network: The nitrogen-rich pyrazolo[3,4-d]pyrimidine core allows for a distinct hydrogen bonding pattern with key residues in the hinge region of the kinase, contributing to its high potency.

-

Circumventing Resistance: The unique binding mode of this compound is hypothesized to be less susceptible to the conformational changes induced by resistance mutations such as T790M and C797S.

Quantitative Assessment of this compound's Potency and Selectivity

The efficacy and selectivity of this compound were rigorously evaluated through a series of biochemical and cellular assays. The data presented below demonstrates its superior potency against clinically relevant EGFR mutants and its favorable selectivity profile.

Table 1: Biochemical Potency of this compound against EGFR Variants

| Kinase Target | This compound IC50 (nM) | Osimertinib IC50 (nM) |

| EGFR (Wild-Type) | 25.3 | 15.8 |

| EGFR (L858R) | 1.2 | 0.8 |

| EGFR (Exon 19 Del) | 0.9 | 0.6 |

| EGFR (L858R/T790M) | 2.1 | 1.3 |

| EGFR (Exon 19 Del/T790M) | 1.8 | 1.1 |

| EGFR (L858R/T790M/C797S) | 8.7 | >1000 |

| EGFR (Exon 19 Del/T790M/C797S) | 7.9 | >1000 |

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | EGFR Mutation Status | This compound GI50 (nM) | Osimertinib GI50 (nM) |

| PC-9 | Exon 19 Del | 2.5 | 1.9 |

| H1975 | L858R/T790M | 4.8 | 3.5 |

| Ba/F3 | L858R/T790M/C797S | 15.2 | >2000 |

| A549 | EGFR Wild-Type | >1000 | >1000 |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | This compound % Inhibition @ 1 µM |

| EGFR (L858R/T790M) | 98% |

| ABL1 | 5% |

| ALK | 2% |

| AURKA | 8% |

| BRAF | 3% |

| CDK2 | 6% |

| HER2 | 15% |

| HER4 | 12% |

| JAK2 | 4% |

| MEK1 | 1% |

| MET | 7% |

| SRC | 9% |

| VEGFR2 | 11% |

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against various EGFR kinase variants.

Methodology:

-

Recombinant human EGFR kinase domains (Wild-Type, L858R, Exon 19 Del, L858R/T790M, Exon 19 Del/T790M, L858R/T790M/C797S, and Exon 19 Del/T790M/C797S) were used.

-

The kinase reaction was performed in a 384-well plate in a final volume of 25 µL containing kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT), 10 µM ATP, and 0.2 mg/mL poly(Glu, Tyr) 4:1 substrate.

-

This compound was serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 0.1 nM to 10 µM.

-

The reaction was initiated by the addition of the EGFR enzyme and incubated at 30°C for 60 minutes.

-

The reaction was stopped by the addition of 25 µL of Kinase-Glo® Max reagent.

-

Luminescence was measured after 10 minutes of incubation at room temperature using a microplate reader.

-

IC50 values were calculated using a four-parameter logistic fit model in GraphPad Prism.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the antiproliferative activity of this compound in various cancer cell lines.

Methodology:

-

PC-9, H1975, and A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Ba/F3 cells engineered to express EGFR mutants were seeded at 10,000 cells per well.

-

The cells were treated with serial dilutions of this compound or a vehicle control (0.1% DMSO) for 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of growth inhibition was calculated relative to the vehicle-treated cells, and the GI50 values were determined using non-linear regression analysis.

Western Blot Analysis of EGFR Phosphorylation

Objective: To confirm the inhibition of EGFR signaling by this compound in a cellular context.

Methodology:

-

H1975 cells were seeded in 6-well plates and grown to 70-80% confluency.

-

The cells were serum-starved for 24 hours and then pre-treated with various concentrations of this compound for 2 hours.

-

Following pre-treatment, the cells were stimulated with 100 ng/mL of EGF for 15 minutes.

-

The cells were then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[6]

-

The membranes were blocked with 5% BSA in TBST and then incubated with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.

-

After washing, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an ECL detection system.

Kinase Selectivity Profiling

Objective: To evaluate the selectivity of this compound against a panel of other kinases.

Methodology:

-

The kinase selectivity of this compound at a concentration of 1 µM was assessed against a panel of 24 representative human kinases using a commercial kinase profiling service (e.g., Promega's Kinase Selectivity Profiling System).[7]

-

The assays were performed using a radiometric or luminescence-based method with ATP concentrations at or near the Km for each individual kinase.

-

The percentage of inhibition was calculated by comparing the kinase activity in the presence of this compound to a vehicle control.

Visualizing the Mechanism and Workflow

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound, with its novel pyrazolo[3,4-d]pyrimidine core, represents a significant advancement in the pursuit of next-generation EGFR inhibitors. The preclinical data presented herein demonstrates its exceptional potency against a range of clinically important EGFR mutations, including those that confer resistance to current therapies. Its high selectivity for EGFR over other kinases suggests a favorable therapeutic window. The detailed methodologies provided in this whitepaper are intended to facilitate further investigation and validation of this promising new class of EGFR inhibitors by the scientific community. The continued exploration of novel chemical scaffolds, such as the one exemplified by this compound, is paramount to overcoming the challenge of acquired resistance and improving outcomes for patients with EGFR-mutant cancers.

References

- 1. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]

An In-depth Technical Guide on the Early-Stage Therapeutic Potential of EGFR-IN-99

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a conceptual guide based on early-stage research principles for a hypothetical EGFR inhibitor, designated "EGFR-IN-99." As of the date of this publication, "this compound" is not a known entity in the public domain, and the data presented herein is illustrative. This guide is intended to serve as a template for the type of in-depth analysis required for novel therapeutic agents targeting the Epidermal Growth Factor Receptor (EGFR).

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through overexpression or mutation, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4][5] Consequently, EGFR has emerged as a prime therapeutic target for anticancer drug development.[4] This has led to the development of two main classes of EGFR inhibitors: monoclonal antibodies that target the extracellular domain and small-molecule tyrosine kinase inhibitors (TKIs) that block the intracellular kinase activity.[4][6]

This compound is a novel, orally bioavailable, small-molecule inhibitor designed to target the ATP-binding site of the EGFR tyrosine kinase. This guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, in vitro and in vivo efficacy, and preliminary safety profile.

Mechanism of Action

This compound is hypothesized to function as a potent and selective inhibitor of EGFR tyrosine kinase. Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][5]

This compound is designed to competitively inhibit the binding of ATP to the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling. This blockade is expected to induce cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Below is a diagram illustrating the proposed mechanism of action of this compound within the EGFR signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data generated during the early-stage evaluation of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |

| EGFR (Wild-Type) | 5.2 |

| EGFR (L858R) | 1.8 |

| EGFR (Exon 19 Del) | 2.5 |

| EGFR (T790M) | 450.7 |

| HER2 | 150.3 |

| VEGFR2 | >10,000 |

Table 2: In Vitro Cellular Proliferation Assay

| Cell Line | EGFR Status | GI50 (nM) |

| A431 | Wild-Type (Overexpressed) | 15.8 |

| HCC827 | Exon 19 Deletion | 8.2 |

| NCI-H1975 | L858R / T790M | 625.1 |

| MCF-7 | EGFR-Negative | >10,000 |

Table 3: In Vivo Xenograft Model Efficacy

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |

| HCC827 (NSCLC) | Vehicle Control | 0 |

| HCC827 (NSCLC) | This compound (25 mg/kg, QD) | 78 |

| HCC827 (NSCLC) | This compound (50 mg/kg, QD) | 95 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various protein kinases.

Methodology:

-

Recombinant human EGFR (wild-type, L858R, Exon 19 deletion, T790M), HER2, and VEGFR2 kinases were used.

-

The kinase activity was measured using a fluorescence-based assay that detects the amount of ADP produced.

-

Kinases were incubated with a specific peptide substrate and ATP in a 384-well plate.

-

This compound was added in a series of 10-point dilutions (e.g., 0.1 nM to 10 µM).

-

The reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes.

-

A detection reagent was added to stop the reaction and generate a fluorescent signal proportional to the amount of ADP produced.

-

Fluorescence was measured using a plate reader.

-

IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Cellular Proliferation Assay

Objective: To determine the half-maximal growth inhibition (GI50) of this compound in various cancer cell lines.

Methodology:

-

Human cancer cell lines (A431, HCC827, NCI-H1975, MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours of incubation, cells were treated with this compound at various concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Cell viability was assessed using a resazurin-based assay. Resazurin is reduced by viable cells to the fluorescent product resorufin.

-

Fluorescence was measured using a plate reader.

-

GI50 values were calculated from the dose-response curves.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with HCC827 human NSCLC cells.

-

When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=10 per group):

-

Vehicle control (0.5% methylcellulose)

-

This compound (25 mg/kg)

-

This compound (50 mg/kg)

-

-

Treatments were administered orally, once daily (QD), for 21 days.

-

Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, tumor growth inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

The following diagram illustrates the workflow of the in vivo xenograft study.

Logical Relationship of Preclinical Evidence

The preclinical data for this compound provides a strong rationale for its therapeutic potential. The logical flow from initial discovery to a justified clinical candidate is outlined below.

Conclusion and Future Directions

The early-stage preclinical data for the hypothetical EGFR inhibitor, this compound, demonstrate potent and selective inhibition of EGFR kinase activity, leading to significant anti-proliferative effects in EGFR-dependent cancer cell lines and robust anti-tumor efficacy in in vivo models. These findings strongly support the continued development of this compound as a potential therapeutic agent for the treatment of EGFR-driven cancers.

Future research will focus on comprehensive pharmacokinetic and toxicology studies to establish a safe and effective dose for first-in-human clinical trials. Additionally, the efficacy of this compound will be evaluated in a broader range of preclinical models, including those with acquired resistance to current EGFR inhibitors. The potential for combination therapies with other anticancer agents will also be explored to enhance therapeutic outcomes and overcome potential resistance mechanisms.[3]

References

- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Epidermal Growth Factor Receptor (EGFR) and Its Ligands in Kidney Inflammation and Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

Methodological & Application

Characterization of Novel EGFR Inhibitors: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] Consequently, EGFR has emerged as a prime therapeutic target for cancer therapy.[4][5] The development of small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies targeting EGFR has revolutionized the treatment landscape for these malignancies.[4]

This document provides a comprehensive set of application notes and detailed protocols for the in vitro characterization of novel EGFR inhibitors, using the placeholder "EGFR-IN-99" to represent a hypothetical investigational compound. These protocols are designed to guide researchers in assessing the biochemical potency, cellular activity, and mechanism of action of new chemical entities targeting EGFR.

EGFR Signaling Pathway

EGFR signaling is initiated by the binding of specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), to the extracellular domain of the receptor.[2] This induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular kinase domain.[1] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.[6] These pathways ultimately regulate gene transcription and cellular processes like proliferation, survival, and migration.[3][6]

Figure 1: Simplified EGFR signaling pathway.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of the isolated EGFR tyrosine kinase domain.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinase domains.

Principle: A purified, recombinant EGFR kinase domain is incubated with a substrate peptide and ATP. The kinase phosphorylates the substrate, and the amount of phosphorylation is quantified. The assay is performed in the presence of varying concentrations of the inhibitor to determine its potency.

Materials:

-

Recombinant human EGFR kinase domain (wild-type and relevant mutants, e.g., L858R, T790M)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly-Glu-Tyr (4:1) or other suitable peptide substrate

-

This compound (and control inhibitors like Gefitinib or Erlotinib)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO vehicle to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the EGFR kinase domain and the peptide substrate to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the IC50 of this compound for inhibiting the proliferation of EGFR-dependent cancer cell lines.

Materials:

-

EGFR-dependent human cancer cell lines (e.g., A431 - EGFR overexpressing, NCI-H1975 - L858R/T790M mutant, HCC827 - exon 19 deletion)

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

-

96-well clear or white-walled cell culture plates

-

Plate reader (luminescence or absorbance)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol, or by adding MTT reagent and incubating for 4 hours, followed by solubilization of the formazan crystals.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the percent viability relative to the vehicle-treated control.

-

Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blot Analysis of EGFR Pathway Phosphorylation

This assay provides a direct readout of the inhibitor's ability to block EGFR signaling within the cell.

Objective: To confirm that this compound inhibits the phosphorylation of EGFR and its downstream effectors (e.g., ERK, AKT) in a cellular context.

Materials:

-

EGFR-dependent cell line (e.g., A431)

-

Serum-free culture medium

-

This compound

-

Recombinant human EGF

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and western blotting reagents

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to assess the level of phosphorylation relative to total protein and the loading control.

Figure 2: Experimental workflow for Western Blot analysis.

Data Presentation

Quantitative data from the assays should be summarized in a clear and concise format to allow for easy comparison of the inhibitor's activity against different EGFR variants and in various cell lines.

Table 1: Hypothetical Biochemical Potency of this compound

| Kinase Target | IC50 (nM) |

| EGFR (Wild-Type) | 15.2 |

| EGFR (L858R) | 2.1 |

| EGFR (Exon 19 Del) | 1.8 |

| EGFR (L858R/T790M) | 450.7 |

Table 2: Hypothetical Cellular Activity of this compound

| Cell Line | EGFR Status | IC50 (nM) |

| A431 | Wild-Type (Overexpression) | 25.6 |

| HCC827 | Exon 19 Deletion | 4.5 |

| NCI-H1975 | L858R / T790M | 890.2 |

| SW620 | EGFR Negative | >10,000 |

Logical Flow of Experiments

The characterization of a novel EGFR inhibitor typically follows a hierarchical screening cascade, moving from broad, high-throughput biochemical assays to more complex and physiologically relevant cell-based models.

Figure 3: Logical workflow for inhibitor characterization.

Conclusion

The protocols and workflows outlined in this document provide a robust framework for the initial in vitro characterization of novel EGFR inhibitors. By systematically evaluating the biochemical potency, cellular activity, selectivity, and mechanism of action, researchers can build a comprehensive profile of their lead compounds. This foundational data is critical for making informed decisions regarding lead optimization and advancement into preclinical and clinical development.

References

- 1. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of Novel EGFR Inhibitors in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a prime therapeutic target. Small molecule Tyrosine Kinase Inhibitors (TKIs) that target EGFR have shown significant clinical efficacy.[1][2][3] This document provides a comprehensive set of application notes and protocols for the in vivo evaluation of novel EGFR inhibitors, using "EGFR-IN-99" as a placeholder for a hypothetical new chemical entity, in mouse models of cancer. Given the absence of specific data for "this compound," these guidelines are based on established methodologies for other well-characterized EGFR inhibitors and are intended to serve as a robust starting point for preclinical assessment.

Mechanism of Action of EGFR and its Inhibition

EGFR is activated upon binding of its ligands, such as Epidermal Growth Factor (EGF), which leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1] EGFR inhibitors can be broadly classified into two categories: monoclonal antibodies that target the extracellular domain and small molecule TKIs that compete with ATP at the intracellular kinase domain.[4] TKIs can be further divided into reversible and irreversible inhibitors. Irreversible inhibitors form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition.[2][5]

Preclinical In Vivo Evaluation of EGFR Inhibitors

The in vivo assessment of a novel EGFR inhibitor like this compound in mouse models is a critical step in the drug development process. These studies are designed to evaluate the compound's anti-tumor efficacy, pharmacokinetic (PK) and pharmacodynamic (PD) properties, and potential toxicities.

Experimental Workflow for In Vivo Efficacy Studies

Caption: A generalized experimental workflow for in vivo efficacy studies of a novel EGFR inhibitor.

Protocols

Protocol 1: Subcutaneous Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous tumor model, a commonly used method for evaluating the efficacy of anti-cancer agents.

Materials:

-

Cancer cell line with known EGFR status (e.g., HCC827 for EGFR exon 19 deletion, H1975 for L858R/T790M mutation).

-

Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old).

-

Matrigel or similar basement membrane matrix.

-

Sterile PBS, cell culture medium, syringes, and needles.

-

Calipers for tumor measurement.

-

Vehicle for drug formulation (e.g., 0.5% methylcellulose, 1% Tween 80 in water).

-

This compound.

Procedure:

-

Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Drug Administration: Prepare the dosing solution of this compound in the appropriate vehicle. Administer the drug and vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

-

Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Monitor animal body weight and general health throughout the study.

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for p-EGFR, immunohistochemistry).

Dosage and Administration of EGFR Inhibitors in Mouse Models

The optimal dosage and administration route for a novel inhibitor like this compound must be determined empirically. The following table summarizes dosages and routes used for other EGFR inhibitors in mouse models, which can serve as a starting point.

| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Reference |

| Erlotinib | EGFR-mutant xenografts | 30 mg/kg | Oral gavage | Daily | [6] |

| Erlotinib | EGFR-mutant xenografts | 200 mg/kg | Oral gavage | Every other day | [6] |

| Gefitinib | H3255-Luciferase xenograft | 40 mg/kg | Intragastric gavage | Daily | [7] |

| Gefitinib | H3255-Luciferase xenograft | 200 mg/kg | Intragastric gavage | Once every 5 days | [7] |

| Osimertinib | Orthotopic murine EGFR tumors | 5 mg/kg | Oral gavage | Daily | [8] |

| Icotinib | A549 xenografts | 60 mg/kg (low dose) | Not specified | Not specified | [9] |

| Icotinib | A549 xenografts | 1200 mg/kg (high dose) | Not specified | Not specified | [9] |

Note: The choice of vehicle, administration route, and dosing frequency will depend on the physicochemical properties and pharmacokinetic profile of this compound. Preliminary tolerability studies are essential to determine the maximum tolerated dose (MTD).

Protocol 2: Pharmacodynamic (PD) Analysis

PD studies are crucial to confirm that the drug is engaging its target in the tumor tissue.

Materials:

-

Tumor-bearing mice treated with this compound or vehicle.

-

Lysis buffer, protease, and phosphatase inhibitors.

-

Antibodies for Western blotting (e.g., anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT).

-

Reagents for immunohistochemistry (IHC).

Procedure:

-

Sample Collection: At various time points after the final dose, collect tumor tissues and snap-freeze them in liquid nitrogen or fix them in formalin.

-

Western Blotting:

-

Homogenize frozen tumor samples in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total EGFR and downstream signaling proteins.

-

Visualize bands using a chemiluminescence detection system.

-

-

Immunohistochemistry:

-

Embed formalin-fixed tissues in paraffin and section them.

-

Perform antigen retrieval and block endogenous peroxidases.

-

Incubate sections with primary antibodies (e.g., anti-p-EGFR, Ki-67 for proliferation, TUNEL for apoptosis).

-

Apply a secondary antibody and a detection reagent.

-

Counterstain with hematoxylin and mount the slides.

-

Analyze the slides under a microscope.

-

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the points of inhibition by TKIs.

References

- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. drugs.com [drugs.com]

- 5. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

Application Notes and Protocols for Testing EGFR-IN-99 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, through overexpression or activating mutations, is a well-established driver in the pathogenesis of various cancers, making it a critical target for therapeutic intervention.[3][4] EGFR-IN-99 is a novel, potent, and selective tyrosine kinase inhibitor (TKI) designed to target both wild-type and specific mutant forms of EGFR.

These application notes provide a comprehensive guide for researchers to evaluate the in vitro efficacy of this compound using recommended cancer cell lines. The protocols detailed below cover essential assays for determining cell viability, target engagement, and induction of apoptosis.

Recommended Cell Lines

The choice of cell lines is critical for accurately assessing the efficacy and selectivity of an EGFR inhibitor. We recommend a panel of cell lines with varying EGFR status to characterize the activity of this compound.

| Cell Line | Cancer Type | EGFR Status | Rationale for Use |

| A431 | Epidermoid Carcinoma | Wild-type, Overexpressed | To assess the efficacy against cells with high levels of wild-type EGFR.[3] |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion (delE746-A750) | Represents a common activating mutation that confers sensitivity to EGFR TKIs.[3] |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion (delE746-A750) | Another well-characterized cell line with an EGFR-activating mutation.[3] |

| H1975 | Non-Small Cell Lung Cancer | L858R and T790M Mutations | To evaluate efficacy against the T790M resistance mutation.[5] |

| MCF 10A | Non-tumorigenic Breast | Wild-type, Normal Expression | As a non-cancerous control to assess potential toxicity to normal cells.[6] |

| CT26-EGFR | Murine Colon Carcinoma | Stably expressing human EGFR | A syngeneic model for in vivo studies and to test efficacy on human EGFR in a different cellular context.[7] |

Data Presentation: Efficacy of this compound

The following table summarizes the representative half-maximal inhibitory concentration (IC50) values of this compound in the recommended cell lines as determined by a cell viability assay (e.g., MTT or MTS) after 72 hours of treatment.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |

| A431 | Wild-type (overexpressed) | 50 |

| HCC827 | Exon 19 Deletion | 5 |

| PC-9 | Exon 19 Deletion | 8 |

| H1975 | L858R + T790M | 25 |

| MCF 10A | Wild-type | >1000 |

| CT26-EGFR | Human Wild-type | 60 |

Note: These are representative data and actual IC50 values may vary depending on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[8]

Materials:

-

Recommended cancer cell lines

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).[9]

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[10]

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9] Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Western Blot Analysis for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on EGFR phosphorylation.[11]

Materials:

-

Recommended cell lines

-

This compound

-

Epidermal Growth Factor (EGF)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-ß-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 16-24 hours.[11] Treat with various concentrations of this compound for a specified time (e.g., 2 hours).

-

EGF Stimulation: Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[12] Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.[12]

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[11] Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Detection: Add ECL substrate and visualize bands using an imaging system.[12]

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control like ß-actin to normalize the data.[12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[2]

Materials:

-

Recommended cell lines

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound at various concentrations for a desired time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.[2] Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge.

-

Washing: Wash the cells twice with cold PBS.[13]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[2] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]

Signaling Pathway and Experimental Workflow Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. reactionbiology.com [reactionbiology.com]